molecular formula C19H15FN4O2S B2520310 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903192-35-8

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2520310
CAS No.: 903192-35-8
M. Wt: 382.41
InChI Key: BDFSWZMKDFSBJH-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorobenzoyl, piperazine, thiophene, oxazole, and carbonitrile groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the thiophene group, and the attachment of the fluorobenzoyl-piperazine moiety. Typical synthetic routes might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the fluorobenzoyl-piperazine moiety: This could involve nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production methods would focus on optimizing yield, purity, and cost-effectiveness. This might involve:

    Scaling up the synthetic routes: Using larger reactors and continuous flow chemistry.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or piperazine moieties.

    Reduction: Reduction reactions could target the carbonitrile group or other reducible functionalities.

    Substitution: The fluorobenzoyl group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents might be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Researchers might investigate the compound’s potential as a drug candidate, studying its interactions with biological targets.

Medicine

    Pharmacological research: The compound could be evaluated for its therapeutic potential in treating diseases, such as cancer, infections, or neurological disorders.

Industry

    Material science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to receptors: The compound might interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of enzymes involved in critical biological pathways.

    Signal transduction modulation: The compound might affect signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
  • 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Uniqueness

  • Fluorine substitution : The presence of the fluorine atom in the benzoyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.
  • Electronic effects : The combination of functional groups might result in unique electronic properties, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFSWZMKDFSBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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